Hif-2|A-IN-7 is a small molecule antagonist specifically designed to inhibit the activity of hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a critical role in cellular responses to hypoxia and is implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). The compound has garnered attention due to its potential therapeutic applications in oncology, as it disrupts the dimerization of HIF-2α with its partner aryl hydrocarbon receptor nuclear translocator (ARNT) .
Hif-2|A-IN-7 is classified under small molecule inhibitors targeting transcription factors. It belongs to a novel class of therapeutics aimed at modulating the activity of HIF proteins, which are pivotal in tumorigenesis and adaptation to low oxygen environments . The compound was developed through structure-based design, leveraging insights from biophysical studies that identified potential binding sites within the HIF-2α protein .
The synthesis of Hif-2|A-IN-7 involves several key steps that focus on optimizing the binding affinity and pharmacological properties of the molecule. The development process typically includes:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity .
Hif-2|A-IN-7 exhibits a specific molecular structure that allows it to interact effectively with the PAS-B domain of HIF-2α. The binding site is characterized by:
Crystallographic data has provided insights into the precise orientation of Hif-2|A-IN-7 within the target protein, revealing conformational changes that destabilize the heterodimeric complex essential for HIF activity.
Hif-2|A-IN-7 primarily functions through non-covalent interactions rather than traditional chemical reactions. Its mechanism involves:
This mechanism underscores its potential as a therapeutic agent against tumors driven by aberrant HIF signaling.
The action of Hif-2|A-IN-7 involves several critical steps:
Studies have shown that this mechanism leads to significant anti-tumor effects in preclinical models, highlighting its therapeutic promise .
Hif-2|A-IN-7 possesses several notable physical and chemical properties:
Characterization data typically includes detailed NMR spectra, mass spectrometry results, and solubility tests to confirm these properties .
Hif-2|A-IN-7 has significant applications in scientific research and clinical settings:
The ongoing research into Hif-2|A-IN-7 continues to uncover its full potential in both therapeutic contexts and basic biological research .
HIF-2α-IN-7 belongs to a class of selective small-molecule inhibitors that disrupt the heterodimerization of HIF-2α with its binding partner ARNT (HIF-1β). This inhibition occurs through allosteric modulation of the HIF-2α PAS-B domain, a structural motif critical for protein-protein interactions. The PAS-B domain contains a hydrophobic cavity of ~290 ų, which is absent in HIF-1α, enabling isoform-specific targeting [2] [9].
Binding of HIF-2α-IN-7 to the PAS-B cavity induces conformational rearrangements that propagate to the β-sheet dimerization interface. Molecular dynamics simulations reveal that ligand occupancy:
These changes impair HIF-2α’s ability to form a stable complex with ARNT. Crystallographic studies confirm that inhibitors like HIF-2α-IN-7 stabilize a conformation where key ARNT-contact residues are misaligned, reducing heterodimer affinity by 3–4 kcal/mol [6] [9].
Table 1: Structural Consequences of HIF-2α-IN-7 Binding to the PAS-B Domain
Parameter | Apo State | HIF-2α-IN-7 Bound State | Functional Impact |
---|---|---|---|
Cavity Volume | 290 ų (hydrated) | Occupied by ligand | Displaces water network |
β-Sheet Geometry | Planar conformation | Twisted/bent conformation | Misaligns ARNT contact residues |
Residue Mobility | High (Aβ/Iβ/Hβ) | Reduced flexibility | Impairs adaptive dimerization |
Specific residues within the PAS-B cavity mediate high-affinity binding of HIF-2α-IN-7:
Biophysical studies (ITC, NMR) confirm sub-μM binding affinity (KD = 50–100 nM) driven by enthalpy, indicating strong complementarity between HIF-2α-IN-7 and the PAS-B pocket [3] [9].
By preventing HIF-2α/ARNT heterodimerization, HIF-2α-IN-7 abolishes the complex’s ability to bind hypoxia-response elements (HREs; consensus: 5′-RCGTG-3′) in target gene promoters. Chromatin immunoprecipitation (ChIP) assays demonstrate:
This selective inhibition arises because HIF-2α predominantly regulates genes involved in chronic hypoxia adaptation, while HIF-1α controls acute responses [7].
HIF-2α-IN-7 downregulates oncogenic drivers pivotal in tumor progression:
Table 2: Gene Targets Suppressed by HIF-2α-IN-7
Target Gene | Function | Fold Reduction (mRNA) | Pathophysiological Role |
---|---|---|---|
VEGFA | Angiogenesis | 4–5x | Tumor neovascularization |
CCND1 | Cell cycle progression | 3–4x | RCC proliferation |
TGFα | Growth factor signaling | 2–3x | Autocrine growth stimulation |
SLC2A1 | Glucose transport | 3x | Warburg effect maintenance |
EPO | Erythropoiesis | 2x | Paraneoplastic polycythemia |
Transcriptomic profiling in ccRCC cells reveals that HIF-2α-IN-7 reverses >80% of hypoxia-induced gene expression, confirming its role in blocking transactivation domains (NTAD/CTAD) of HIF-2α. This occurs without affecting HIF-1α-dependent transcription, underscoring its selectivity [1] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0